molecular formula C10H8F3N3 B2783871 4-(1H-imidazol-1-yl)-2-(trifluoromethyl)aniline CAS No. 926202-49-5

4-(1H-imidazol-1-yl)-2-(trifluoromethyl)aniline

Katalognummer: B2783871
CAS-Nummer: 926202-49-5
Molekulargewicht: 227.19
InChI-Schlüssel: OXCRZVJIMYTILT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1H-imidazol-1-yl)-2-(trifluoromethyl)aniline is a compound that belongs to the class of imidazole derivatives It is characterized by the presence of an imidazole ring and a trifluoromethyl group attached to an aniline moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-imidazol-1-yl)-2-(trifluoromethyl)aniline typically involves the reaction of 4-chloro-2-(trifluoromethyl)aniline with imidazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism where the chlorine atom is replaced by the imidazole group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(1H-imidazol-1-yl)-2-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.

    Substitution: The imidazole ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

4-(1H-imidazol-1-yl)-2-(trifluoromethyl)aniline has a wide range of scientific research applications:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
  • 4-imidazol-1-yl-3-(trifluoromethyl)aniline

Uniqueness

4-(1H-imidazol-1-yl)-2-(trifluoromethyl)aniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for applications where precise control over molecular interactions is required .

Biologische Aktivität

4-(1H-imidazol-1-yl)-2-(trifluoromethyl)aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and therapeutic potential based on recent research findings.

Chemical Structure and Properties

The compound features an imidazole ring and a trifluoromethyl group, which enhance its lipophilicity and biological activity. The presence of these functional groups allows for interactions with various biological macromolecules, including enzymes and receptors.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated as a potential inhibitor of protein kinases involved in cancer progression. A study reported that derivatives containing the trifluoromethyl and imidazole substituents exhibited significant inhibitory effects against various cancer cell lines, including leukemia (K562) and solid tumors. The IC50 values for these compounds ranged from 1.42 to 4.56 µM, indicating potent antiproliferative activity (Table 1) .

Cell Line IC50 (µM)
K5622.27
HL-601.42
OKP-GS4.56

Antibacterial Activity

The compound has also shown promise as an antibacterial agent. Research indicates that imidazole derivatives can effectively combat methicillin-resistant Staphylococcus aureus (MRSA). Key structural features contributing to this activity include the presence of electron-withdrawing groups and the imidazole NH group, which are essential for binding to bacterial targets .

Enzyme Inhibition

The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes involved in critical metabolic pathways. For example, it has been shown to inhibit receptor tyrosine kinases (RTKs) such as EGFR, HER2, and PDGFR, which are pivotal in cancer biology. The inhibition mechanism often involves competitive binding at the active site of these enzymes .

Cellular Effects

At the cellular level, the compound influences various signaling pathways by modulating kinase activity. This modulation can lead to altered gene expression profiles and changes in cellular metabolism, further contributing to its therapeutic effects .

Study on Anticancer Activity

In a comprehensive study involving multiple analogs of this compound, researchers demonstrated that modifications to the imidazole ring significantly affected anticancer potency. Compounds with enhanced hydrophobic interactions due to trifluoromethyl substitutions exhibited superior activity against cancer cell lines compared to their less substituted counterparts .

Study on Antibacterial Properties

Another investigation focused on the antibacterial efficacy against MRSA revealed that compounds with dual aryl ring structures showed improved activity. The study underscored the importance of structural features in determining biological efficacy, suggesting that further optimization could yield even more potent antibacterial agents .

Eigenschaften

IUPAC Name

4-imidazol-1-yl-2-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3/c11-10(12,13)8-5-7(1-2-9(8)14)16-4-3-15-6-16/h1-6H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXCRZVJIMYTILT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=CN=C2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926202-49-5
Record name 4-(1H-imidazol-1-yl)-2-(trifluoromethyl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.